molecular formula C17H20O3 B14223542 2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate CAS No. 827325-02-0

2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate

Katalognummer: B14223542
CAS-Nummer: 827325-02-0
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: RVJLMTXDEOSGLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a hepta-3,5-dien-1-yl chain, and a prop-2-enoate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component enantioselective catalytic aminomethylation. This reaction typically involves 1-(benzyloxy)propan-2-one, aldehydes, and 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. The reaction is carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers with high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the prop-2-enoate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Benzyloxy)propan-2-one: Shares the benzyloxy group but differs in the rest of the structure.

    4-Methyl-2-(prop-2-en-1-yl)oxy]aniline: Contains a similar prop-2-en-1-yl group but has different functional groups attached.

Uniqueness

2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate is unique due to its combination of a benzyloxy group and a prop-2-enoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

827325-02-0

Molekularformel

C17H20O3

Molekulargewicht

272.34 g/mol

IUPAC-Name

2-phenylmethoxyhepta-3,5-dienyl prop-2-enoate

InChI

InChI=1S/C17H20O3/c1-3-5-7-12-16(14-20-17(18)4-2)19-13-15-10-8-6-9-11-15/h3-12,16H,2,13-14H2,1H3

InChI-Schlüssel

RVJLMTXDEOSGLJ-UHFFFAOYSA-N

Kanonische SMILES

CC=CC=CC(COC(=O)C=C)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.